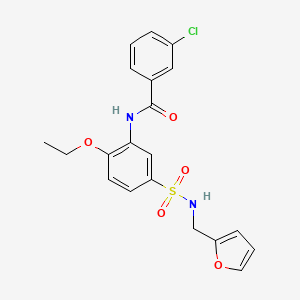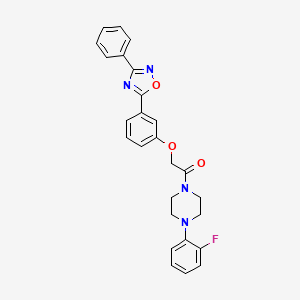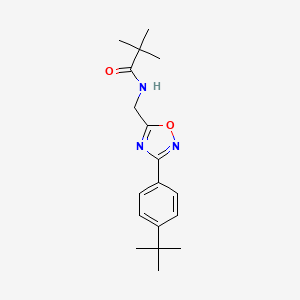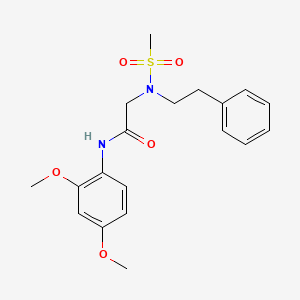
N-(2,4-dimethoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide, commonly known as DMSA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMSA belongs to the class of sulfonamide compounds and has been found to possess various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of DMSA is not fully understood. However, it has been suggested that DMSA exerts its effects by inhibiting the activity of certain enzymes involved in the inflammatory response and pain signaling pathways.
Biochemical and Physiological Effects
DMSA has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, DMSA has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DMSA in lab experiments is its well-established synthesis method and its relatively low cost compared to other compounds with similar properties. However, one of the limitations of using DMSA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on DMSA. One potential avenue of research is to investigate the potential of DMSA as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMSA and its potential applications in the treatment of inflammatory and pain-related conditions.
Méthodes De Synthèse
The synthesis of DMSA involves the reaction of 2,4-dimethoxybenzoyl chloride with N-phenethylmethylamine followed by treatment with sodium sulfite. The resulting compound is then acetylated to yield DMSA.
Applications De Recherche Scientifique
DMSA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, DMSA has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-16-9-10-17(18(13-16)26-2)20-19(22)14-21(27(3,23)24)12-11-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGAHLOVSZBYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

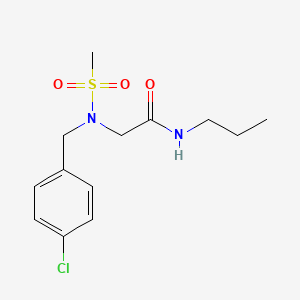

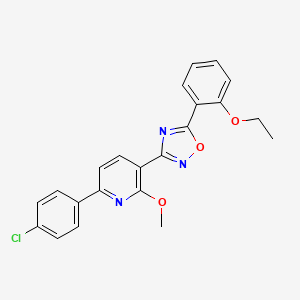

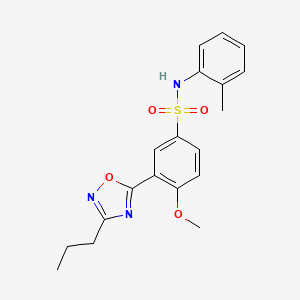
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)



